Theophyllol

CAS No.:

Cat. No.: VC1956529

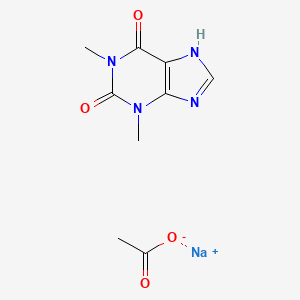

Molecular Formula: C9H11N4NaO4

Molecular Weight: 262.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11N4NaO4 |

|---|---|

| Molecular Weight | 262.2 g/mol |

| IUPAC Name | sodium;1,3-dimethyl-7H-purine-2,6-dione;acetate |

| Standard InChI | InChI=1S/C7H8N4O2.C2H4O2.Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-2(3)4;/h3H,1-2H3,(H,8,9);1H3,(H,3,4);/q;;+1/p-1 |

| Standard InChI Key | JDYRVPRLEPMNDB-UHFFFAOYSA-M |

| SMILES | CC(=O)[O-].CN1C2=C(C(=O)N(C1=O)C)NC=N2.[Na+] |

| Canonical SMILES | CC(=O)[O-].CN1C2=C(C(=O)N(C1=O)C)NC=N2.[Na+] |

Introduction

Chemical Identity and Properties

Theophyllol possesses specific chemical characteristics that distinguish it from its parent compound theophylline and influence its pharmaceutical applications.

Structural Information

Theophyllol is chemically identified as theophylline sodium acetate, with the following properties:

Physical and Chemical Properties

Theophyllol appears as a white to almost white crystalline powder . As a salt form of theophylline, it likely exhibits improved water solubility compared to theophylline, which is relatively poorly soluble in water (8.3 g/L at 20°C) . The enhanced solubility of Theophyllol makes it potentially advantageous for certain pharmaceutical formulations where aqueous solubility is desired.

Pharmacological Profile

The pharmacological activity of Theophyllol is closely related to that of theophylline, with potential modifications in pharmacokinetics due to its salt form.

Pharmacokinetics

The pharmacokinetic properties of Theophyllol may differ from theophylline due to its salt form, potentially offering improved absorption characteristics. Theophylline itself exhibits the following pharmacokinetic properties, which may inform understanding of Theophyllol's behavior:

-

Absorption: Rapid and complete oral absorption in solution or immediate-release forms

-

Distribution: Distributes in extracellular fluid, placenta, mother's milk, and CNS with a volume of distribution of 0.5 L/kg

-

Metabolism: Extensively metabolized in the liver via cytochrome P450 1A2

The half-life of theophylline varies widely among different patient populations, ranging from 3.5 hours in children to 24 hours in patients with hepatic impairment .

Research Findings and Clinical Evidence

Evolution of Clinical Use

Research on theophylline demonstrates a shifting pattern of clinical use over time:

-

Historical Utilization Patterns: A 20-year Danish nationwide study showed a significant decrease in theophylline use from 1997 to 2017, with prevalence dropping to 5 per 100,000 person-years by 2016

-

Duration of Usage: The same study found that only 23% of patients remained on theophylline treatment after two years of initiation, with higher persistence in older age groups

-

Dosing Paradigm Shift: Initially used at higher doses (10-20 mg/L) for bronchodilation, current research focuses on lower doses for anti-inflammatory effects

Anti-inflammatory Mechanism and Corticosteroid Interactions

Recent research has unveiled promising findings regarding theophylline's anti-inflammatory effects:

-

HDAC Activation: Low concentrations of theophylline activate histone deacetylase, suppressing inflammatory gene expression

-

Corticosteroid Potentiation: Theophylline markedly potentiates the anti-inflammatory effects of corticosteroids in vitro (100- to 1000-fold)

-

Reversal of Corticosteroid Resistance: Theophylline may reverse the effects of oxidative stress that lead to corticosteroid resistance in COPD and severe asthma patients

Comparative Analysis with Related Compounds

Comparison with Theophylline

Theophyllol differs from theophylline primarily in its salt form:

-

Solubility: As a sodium acetate salt, Theophyllol likely exhibits enhanced water solubility compared to theophylline

-

Physiochemical Properties: While theophylline acts as an acid (pKa = 8.6), Theophyllol's salt form may alter its acid-base properties

-

Pharmaceutical Formulation: The salt form potentially offers advantages in certain dosage forms and administration routes

Relationship to Other Methylxanthines

Theophyllol belongs to the methylxanthine family, which includes:

-

Caffeine: Similar structure to theophylline (1,3,7-trimethylxanthine vs. 1,3-dimethylxanthine) with comparable but distinct pharmacological effects

-

Theobromine: Another related methylxanthine (3,7-dimethylxanthine) found in chocolate, with milder effects than theophylline

Current Research Directions and Future Perspectives

Emerging Applications

Current research suggests several promising directions for theophylline derivatives like Theophyllol:

-

Low-dose Anti-inflammatory Therapy: Investigation of lower doses for anti-inflammatory effects rather than bronchodilation

-

Corticosteroid Resistance Reversal: Potential use in reversing corticosteroid resistance in COPD and severe asthma

-

Novel Theophylline-like Molecules: Development of new compounds that retain HDAC activation while eliminating side effects associated with PDE inhibition and adenosine receptor blockade

Research Gaps and Opportunities

Several areas warrant further investigation regarding Theophyllol:

-

Direct Comparative Studies: Research directly comparing Theophyllol with theophylline for efficacy and pharmacokinetics

-

Low-dose Regimens: Additional meta-analyses of low-dose theophylline derivatives for anti-inflammatory effects

-

Novel Indications: Evaluation in other conditions like obstructive sleep apnea, hypoxia, and ventilator-induced diaphragmatic dysfunction

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume